molecular formula C23H26N2O6 B557063 Fmoc-D-Dap(Boc)-OH CAS No. 198544-42-2

Fmoc-D-Dap(Boc)-OH

Cat. No. B557063
M. Wt: 426.5 g/mol
InChI Key: PKAUMAVONPSDRW-LJQANCHMSA-N
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Description

Fmoc-D-Dap(Boc)-OH is an amino acid building block used in peptide synthesis . It is a derivative of Diaminopropionic acid (Dap), an amino acid found in various natural peptides.


Synthesis Analysis

Fmoc-D-Dap(Boc)-OH is synthesized using standard solid-phase peptide synthesis techniques. It is composed of a Fmoc-protective group, a Boc-protective group, and an amino acid moiety. The Fmoc-group protects the amino-terminus of the peptide, while the Boc-group is used to protect the side-chain of Diaminopropionic acid.


Molecular Structure Analysis

The molecular formula of Fmoc-D-Dap(Boc)-OH is C23H26N2O6 . The molecular weight is 426.46 g/mol . The InChI key is PKAUMAVONPSDRW-LJQANCHMSA-N .


Physical And Chemical Properties Analysis

Fmoc-D-Dap(Boc)-OH is a white to off-white crystalline powder . It is sparingly soluble in water, but soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It has a predicted boiling point of 652.5±55.0 °C and a predicted density of 1.263±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Protected Amino Acids : Rao et al. (2006) describe the synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH starting from Fmoc-Asp/Glu, highlighting its utility in the preparation of complex amino acids for peptide synthesis (Rao, Tantry, & Babu, 2006).

  • Intermediate in Synthesis of Protected Methyl Esters : Temperini et al. (2020) developed a synthetic strategy for preparing orthogonally protected methyl esters of non-proteinogenic amino acids, where Fmoc acts as a base-labile protecting group paired with other moieties (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).

  • Use in Peptide Nucleic Acid (PNA) Oligomerization : A study by St Amant and Hudson (2012) demonstrated the use of Boc-protecting group strategy for Fmoc-based PNA oligomerization, indicating its application in nucleic acid research (St Amant & Hudson, 2012).

  • Polypeptide Synthesis : Zhao Yi-nan and Melanie Key (2013) focused on improving the synthetic method of polypeptides using Fmoc-L-Lys(Boc)-OH, demonstrating its application in polypeptide research (Zhao Yi-nan & Key, 2013).

  • Solid-Phase Total Synthesis of Antibiotics : Moreira, Wolfe, and Taylor (2021) described the high-yielding total synthesis of the antibiotic daptomycin using Fmoc SPPS stable kynurenine synthon, showing its significance in pharmaceutical synthesis (Moreira, Wolfe, & Taylor, 2021).

  • Solid-Phase Peptide Synthesis Studies : Larsen et al. (1993) investigated the solid-phase synthesis of peptides using Fmoc as the N-α-protecting group, contributing to our understanding of peptide synthesis processes (Larsen, Christensen, Holm, Zillmer, & Nielsen, 1993).

  • Facile Synthesis of Protected Diaminobutyric Acids : Yamada et al. (2004) conducted a study on the Hofmann rearrangement mediated synthesis of Nalpha-protected-L-alpha,gamma-diaminobutyric acids, which included the synthesis of Fmoc-Dab(Boc)-OH (Yamada, Urakawa, Oku, & Katakai, 2004).

  • Synthesis of Conformationally Constrained Amino Acids : Santagada et al. (2001) reported on the synthesis of Fmoc-N,N′-Bis-Boc-7-guanyl-Tic-OH, showcasing the application of Fmoc in creating specialized amino acids for biological activity studies (Santagada, Fiorino, Severino, Salvadori, Lazarus, Bryant, & Caliendo, 2001).

Safety And Hazards

Fmoc-D-Dap(Boc)-OH is classified as an irritant . It is advised to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAUMAVONPSDRW-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941689
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Dap(Boc)-OH

CAS RN

198544-42-2
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-2,3-Diaminopropionic Acid(Boc)  
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C de Kock - 2015 - edepot.wur.nl
Peptidoglycan (PG) is a vital structure of the bacterial cell wall. It has multiple functions that are essential for the bacterium’s surviva l 1, 2. The absence of PG in mammalian cells makes …
Number of citations: 0 edepot.wur.nl
CC Tseng, SD Bruner, RM Kohli, MA Marahiel… - Biochemistry, 2002 - ACS Publications
The C-terminal thioesterase domain of the nonribosomal peptide synthetase producing the lipopetide surfactin (Srf TE) retains autonomous ability to generate the cyclic peptidolactone …
Number of citations: 152 pubs.acs.org
T Osl - 2017 - mediatum.ub.tum.de
Due to its pivotal role in tumor growth and metastasis in several types of human cancer, the chemokine receptor 4 (CXCR4) represents an innovative target for both diagnostic imaging …
Number of citations: 1 mediatum.ub.tum.de
ML Konrad - 2021 - mediatum.ub.tum.de
In this work, new CXCR4-targeted ligands were prepared, based on a highly affine cyclic pentapeptide. The ligands can be radiolabeled with Tc-99m, F-18, Ga-68, Lu-177, etc. and are …
Number of citations: 0 mediatum.ub.tum.de
D Di Carlo - 2023 - mediatum.ub.tum.de
In this dissertation, a series of 18 F-labeled prostate-specific membrane antigen-(PSMA-) and folate receptor-(FR-) targeting ligands exploiting the Silicon-based Fluoride Acceptor …
Number of citations: 0 mediatum.ub.tum.de

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